Cas no 50635-21-7 (O-Tolyoxyacetonitrile)
O-Tolyoxyacetonitrile Chemical and Physical Properties
Names and Identifiers
-
- o-Tolyloxyacetonitrile
- 2-(2-methylphenoxy)Acetonitrile
- Acetonitrile, (2-methylphenoxy)-
- O-TOLYLOXY-ACETONITRILE
- (o-tolyloxy)acetonitrile
- 2-(2-methylphenoxy)ethanenitrile
- o-methylphenoxyacetonitrile
- 2-Methylphenoxyacetonitrile
- (2-methylphenoxy)acetonitrile
- 2-(2-Methylphenoxy)-acetonitrile
- SBB016775
- TRA0069845
- SY010990
- O-Tolyoxyacetonitrile
-
- MDL: MFCD00184705
- Inchi: 1S/C9H9NO/c1-8-4-2-3-5-9(8)11-7-6-10/h2-5H,7H2,1H3
- InChI Key: PLUADOZOKWWDIF-UHFFFAOYSA-N
- SMILES: O(CC#N)C1C=CC=CC=1C
Computed Properties
- Exact Mass: 147.06800
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 11
- Rotatable Bond Count: 2
- Complexity: 158
- XLogP3: 2.2
- Topological Polar Surface Area: 33
Experimental Properties
- Boiling Point: 254.0±15.0℃ at 760 mmHg
- PSA: 33.02000
- LogP: 1.89738
O-Tolyoxyacetonitrile Customs Data
- HS CODE:2926909090
- Customs Data:
China Customs Code:
2926909090Overview:
2926909090 Other nitrile based compounds. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
HS:2926909090 other nitrile-function compounds VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%
O-Tolyoxyacetonitrile Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 078904-1g |
o-Tolyloxyacetonitrile |
50635-21-7 | 95% | 1g |
£10.00 | 2022-03-01 | |
| Fluorochem | 078904-5g |
o-Tolyloxyacetonitrile |
50635-21-7 | 95% | 5g |
£21.00 | 2022-03-01 | |
| Fluorochem | 078904-10g |
o-Tolyloxyacetonitrile |
50635-21-7 | 95% | 10g |
£31.00 | 2022-03-01 | |
| Fluorochem | 078904-25g |
o-Tolyloxyacetonitrile |
50635-21-7 | 95% | 25g |
£72.00 | 2022-03-01 | |
| Alichem | A019138814-25g |
o-Tolyloxyacetonitrile |
50635-21-7 | 95% | 25g |
$230.72 | 2023-09-01 | |
| Alichem | A019138814-100g |
o-Tolyloxyacetonitrile |
50635-21-7 | 95% | 100g |
$593.60 | 2023-09-01 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | T839906-1g |
o-Tolyloxyacetonitrile |
50635-21-7 | 95% | 1g |
¥45.00 | 2022-08-31 | |
| Apollo Scientific | OR346663-25g |
o-Tolyloxyacetonitrile |
50635-21-7 | 97% | 25g |
£77.00 | 2023-08-31 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-EY830-20g |
O-Tolyoxyacetonitrile |
50635-21-7 | 97+% | 20g |
707.0CNY | 2021-07-15 | |
| TRC | T733830-50mg |
O-Tolyoxyacetonitrile |
50635-21-7 | 50mg |
$ 50.00 | 2022-06-02 |
O-Tolyoxyacetonitrile Suppliers
O-Tolyoxyacetonitrile Related Literature
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Peiyuan Zeng,Xiaoxiao Wang,Ming Ye,Qiuyang Ma,Jianwen Li,Wanwan Wang,Baoyou Geng,Zhen Fang RSC Adv., 2016,6, 23074-23084
-
Shintaro Takata,Yoshihiro Miura Phys. Chem. Chem. Phys., 2014,16, 24784-24789
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Hongxia Li,Aikifa Raza,Qiaoyu Ge,Jin-You Lu,TieJun Zhang Soft Matter, 2020,16, 6841-6849
Additional information on O-Tolyoxyacetonitrile
O-Tolyoxyacetonitrile (CAS No. 50635-21-7): A Comprehensive Overview
O-Tolyoxyacetonitrile, also known as 4-methoxyacetophenone cyanohydrin, is a versatile organic compound with the CAS registry number 50635-21-7. This compound has garnered significant attention in the fields of organic synthesis, material science, and pharmaceutical research due to its unique chemical properties and potential applications. In this article, we will delve into the structure, synthesis, properties, and recent advancements related to O-Tolyoxyacetonitrile, providing a comprehensive understanding of its significance in modern chemistry.
The molecular structure of O-Tolyoxyacetonitrile consists of a phenyl ring substituted with a methoxy group at the para position and an acetonitrile group attached via an ether linkage. This arrangement imparts the compound with both electronic and steric properties that make it highly suitable for various chemical transformations. Recent studies have highlighted its role as an intermediate in the synthesis of bioactive molecules, where its ability to undergo nucleophilic substitution reactions has proven particularly advantageous.
O-Tolyoxyacetonitrile is synthesized through a variety of methods, including nucleophilic substitution reactions involving alkyl halides and cyanide ions. One of the most efficient routes involves the reaction of 4-methoxyacetophenone with hydrogen cyanide in the presence of a suitable catalyst. This method not only ensures high yield but also maintains the structural integrity of the molecule, making it ideal for large-scale production. Researchers have also explored alternative synthetic pathways, such as microwave-assisted synthesis and enzymatic catalysis, to enhance reaction efficiency and reduce environmental impact.
The chemical properties of O-Tolyoxyacetonitrile are heavily influenced by its functional groups. The acetonitrile group imparts nucleophilic character, enabling it to participate in various substitution reactions. On the other hand, the methoxy group at the para position introduces electron-donating effects, which can modulate reactivity in subsequent transformations. These properties make O-Tolyoxyacetonitrile a valuable building block in organic synthesis, particularly in the construction of complex molecular architectures.
In terms of applications, O-Tolyoxyacetonitrile has found extensive use in the pharmaceutical industry as an intermediate in drug development. Its ability to undergo diverse transformations allows for the creation of bioactive compounds with potential therapeutic applications. For instance, recent studies have demonstrated its utility in synthesizing inhibitors for kinase enzymes, which are implicated in various diseases such as cancer and inflammatory disorders.
Beyond pharmaceuticals, O-Tolyoxyacetonitrile has also shown promise in material science. Its incorporation into polymer systems has been explored to enhance mechanical and thermal properties. Researchers have reported that blends incorporating O-Tolyoxyacetonitrile-derived polymers exhibit improved tensile strength and thermal stability compared to conventional materials. These findings underscore its potential as a key component in advanced materials design.
The environmental impact of using O-Tolyoxyacetonitrile has also been a topic of recent research interest. Studies have focused on developing eco-friendly synthesis methods and evaluating its biodegradation potential. Results indicate that under specific conditions, such as microbial degradation or enzymatic catalysis, O-Tolyoxyacetonitrile can be effectively broken down into non-toxic byproducts, reducing its environmental footprint.
In conclusion, O-Tolyoxyacetonitrile (CAS No. 50635-21-7) is a multifunctional compound with significant implications across various scientific disciplines. Its unique structure, versatile reactivity, and wide range of applications make it an essential component in modern chemical research. As ongoing studies continue to uncover new synthetic routes and applications for this compound, its role in advancing scientific innovation is expected to grow further.
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